

# Application Notes and Protocols: Aluminum Chromate in Aerospace and Military Applications

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## Compound of Interest

Compound Name: *Aluminum chromate*

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## Introduction

Chromate conversion coatings are a critical surface treatment for aluminum and its alloys, particularly within the demanding environments of the aerospace and military sectors. These coatings are not deposited onto the metal but are formed through a chemical reaction with the aluminum surface, creating a thin, amorphous film. This process, often referred to by trade names such as Alodine® or Iridite®, provides a significant enhancement in corrosion resistance and serves as an excellent primer for paint and other organic finishes. The governing military specification for these coatings is MIL-DTL-5541, which outlines the requirements for different types and classes of chromate conversion coatings.<sup>[1][2]</sup>

The primary functions of **aluminum chromate** coatings in these high-stakes applications are:

- **Corrosion Resistance:** To protect the underlying aluminum alloy from environmental degradation.
- **Paint Adhesion:** To provide a stable, chemically active surface for primers and topcoats to bond to.

- **Electrical Conductivity:** In specific applications, to provide a corrosion-resistant surface that maintains a low electrical contact resistance.[3][4]

These coatings are essential for the longevity and reliability of critical components, from aircraft fuselages and landing gear to military vehicle parts and electronic enclosures.[3][5]

## Classification of Chromate Conversion Coatings (MIL-DTL-5541)

The military specification MIL-DTL-5541 categorizes these coatings based on their chemical composition (Type) and their intended function (Class).[1][6]

- **Type I:** Compositions containing hexavalent chromium ( $\text{Cr}^{6+}$ ). These coatings are known for their superior corrosion protection and self-healing properties but are facing increasing restrictions due to the toxicity and carcinogenicity of hexavalent chromium compounds.[7][8][9]
- **Type II:** Compositions that are free of hexavalent chromium, typically based on trivalent chromium ( $\text{Cr}^{3+}$ ) compounds.[7][10] These are considered more environmentally friendly alternatives.[10]
- **Class 1A:** Intended for maximum corrosion protection, whether the surface is painted or unpainted. These are typically thicker and darker coatings.[1][6]
- **Class 3:** Intended for applications where corrosion protection is required, but with the critical need for low electrical resistance.[1][4][6] These coatings are thinner than Class 1A.[1][4]

## Mechanism of Action

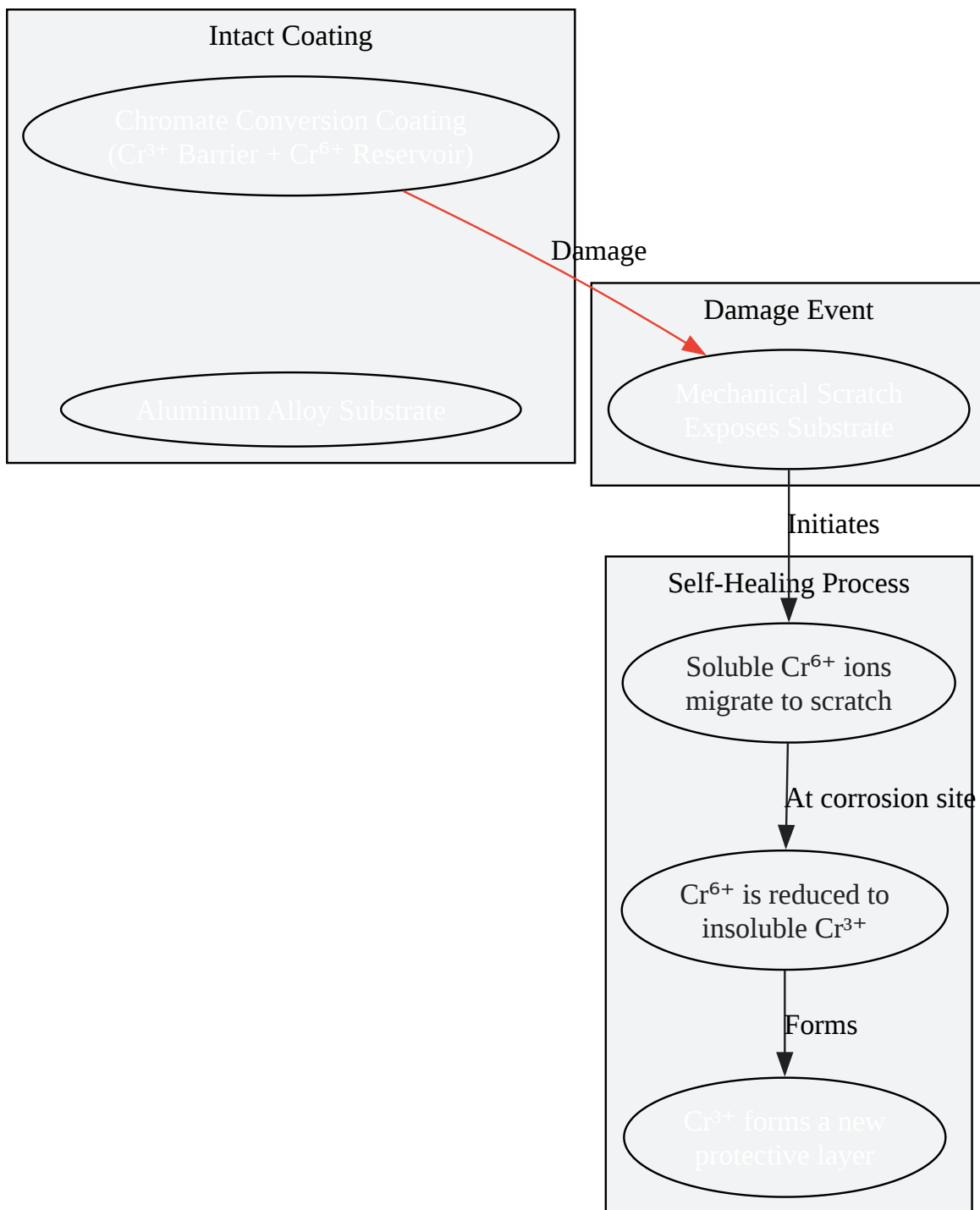
### Corrosion Inhibition

The formation of a chromate conversion coating involves the controlled oxidation of the aluminum surface while simultaneously reducing chromium ions from the solution onto the surface. The resulting film is a complex, hydrated gel-like layer containing both trivalent and hexavalent chromium oxides.[11]

The trivalent chromium is present as an insoluble, hydrated oxide (like  $\text{Cr}_2\text{O}_3$  or  $\text{Cr}(\text{OH})_3$ ), which acts as a robust physical barrier, preventing corrosive agents from reaching the aluminum substrate.[\[11\]](#)[\[12\]](#)

## Self-Healing Properties of Type I Coatings

A key advantage of hexavalent chromium (Type I) coatings is their "self-healing" capability.[\[11\]](#)[\[13\]](#) The coating acts as a reservoir for soluble  $\text{Cr}^{6+}$  ions. If the coating is scratched or damaged, exposing the bare aluminum, these mobile chromate ions migrate to the damaged site.[\[11\]](#)[\[14\]](#) In the presence of the corrosive environment, the exposed aluminum begins to corrode. This corrosion process provides the electrochemical potential for the reduction of the soluble hexavalent chromium to insoluble, protective trivalent chromium compounds, effectively re-passivating and sealing the damaged area.[\[11\]](#)[\[15\]](#)



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## Quantitative Performance Data

The performance of chromate conversion coatings is highly dependent on the specific aluminum alloy, the type and class of the coating, and the processing parameters. The following tables summarize typical performance data.

Table 1: Corrosion Resistance via Neutral Salt Spray Test (ASTM B117)

| Aluminum Alloy | Coating Type | Coating Class | Minimum Salt Spray Resistance (hours) | Typical Performance (hours) |
|----------------|--------------|---------------|---------------------------------------|-----------------------------|
| 2024-T3        | Type I       | 1A            | 168                                   | >336                        |
| 6061-T6        | Type I       | 1A            | 168                                   | >500                        |
| 7075-T6        | Type I       | 1A            | 168                                   | >336                        |
| 2024-T3        | Type II      | 1A            | 168                                   | 168 - >336[16]              |
| 6061-T6        | Type II      | 1A            | 168                                   | <336[16]                    |
| 7075-T6        | Type II      | 1A            | 168                                   | >336[16]                    |

Note: Performance of Type II coatings can vary significantly between different commercial formulations and the use of post-treatments or sealers.

Table 2: Electrical Contact Resistance (per MIL-DTL-5541)

| Coating Class | Condition                  | Maximum Electrical Resistance (microhms/inch <sup>2</sup> ) |
|---------------|----------------------------|---|
| Class 3       | As applied                 | 5,000   |
| Class 3       | After 168 hours salt spray | 10,000  |

Note: The coating itself is not conductive; rather, the thinness of the Class 3 coating allows for electrical contact between the substrate and another conductive surface under pressure.[4][17]

Table 3: Paint Adhesion (per ASTM D3359)

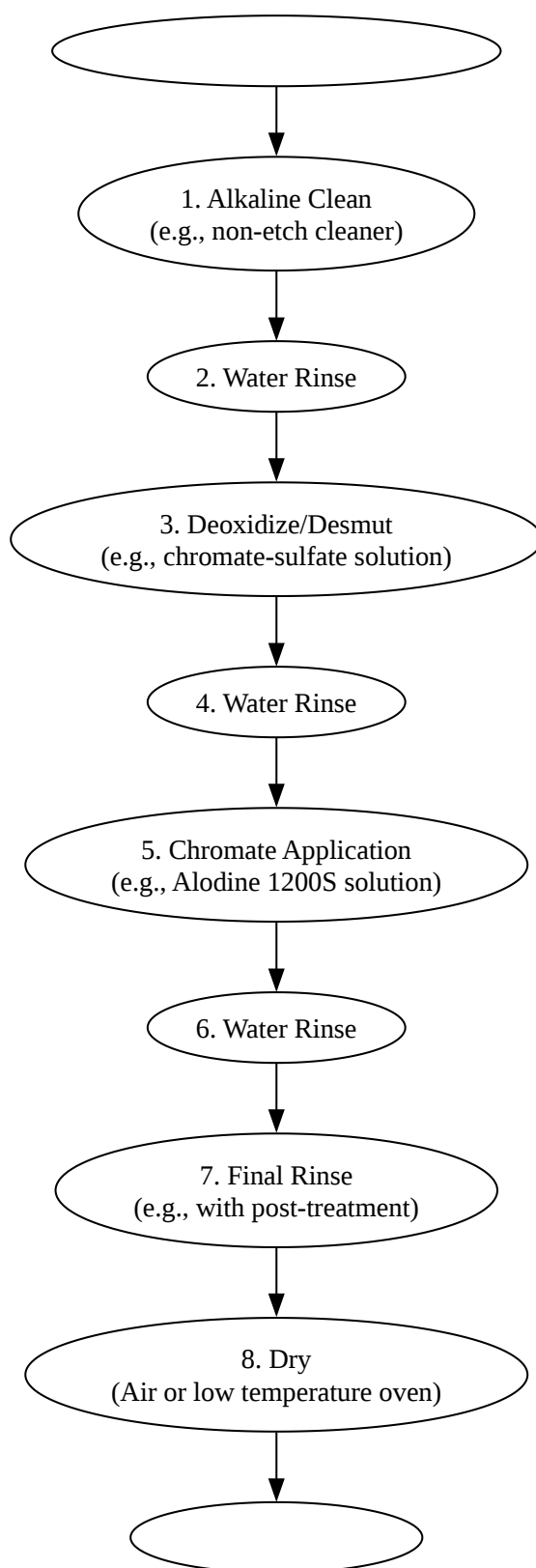
| Coating Type | Coating Class | Adhesion Classification (0-5 scale) |
|--------------|---------------|-------------------------------------|
| Type I       | 1A            | 5A (No peeling or removal)          |
| Type II      | 1A            | 5A (No peeling or removal)          |

Note: A properly applied chromate conversion coating should exhibit excellent paint adhesion, with no removal of the coating during the tape test.

## Experimental Protocols

### Protocol for Application of MIL-DTL-5541 Type I, Class 1A Coating

This protocol outlines a typical immersion process for applying a hexavalent chromate conversion coating.



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## 1. Materials and Reagents:

- Aluminum alloy panels (e.g., 2024-T3, 6061-T6, 7075-T6).
- Alkaline cleaner (non-etching).
- Deoxidizing solution.
- Chromate conversion solution (e.g., Alodine® 1200S).
- Nitric acid (for pH adjustment).
- Deionized water.

## 2. Equipment:

- Immersion tanks (stainless steel or other compatible material).
- Heating and temperature control for tanks.
- pH meter.
- Drying oven.
- Personal Protective Equipment (PPE): gloves, safety glasses, lab coat.

## 3. Procedure:

- Alkaline Cleaning: Immerse the aluminum panels in the alkaline cleaner bath at the manufacturer's recommended temperature and time to remove oils, grease, and other surface contaminants.
- Rinsing: Thoroughly rinse the panels with clean, flowing water.
- Deoxidizing: Immerse the panels in the deoxidizing solution to remove the natural oxide layer and any alloying elements (smut) from the surface.[\[18\]](#)
- Rinsing: Thoroughly rinse the panels with clean, flowing water.
- Chromating: Immerse the panels in the chromate conversion solution.

- Concentration: e.g., 6.3 pounds of Alodine 1200S powder per 100 gallons of water.
- Temperature: 70°F to 100°F (21°C to 38°C).
- pH: 1.3 to 1.8 (adjust with nitric acid as needed).
- Immersion Time: 15 seconds to 3 minutes, depending on the alloy and desired coating color/thickness. A light iridescent golden to tan color is typical for Class 1A.
- Rinsing: Rinse the panels with clean, flowing water.
- Final Rinse: A final rinse, sometimes with a post-treatment chemical, can improve coating performance.
- Drying: Dry the panels using clean, warm air (not exceeding 140°F / 60°C).

## Protocol for Adhesion Testing (ASTM D3359 - Method B)

This test assesses the adhesion of the coating to the aluminum substrate.

### 1. Materials and Equipment:

- Coated aluminum panel.
- Cross-hatch cutting tool with multiple blades (1 mm spacing for coatings < 2 mils; 2 mm spacing for coatings 2-5 mils).
- Pressure-sensitive tape conforming to the standard (e.g., Permacel P-99).
- Soft brush.
- Illuminated magnifier.

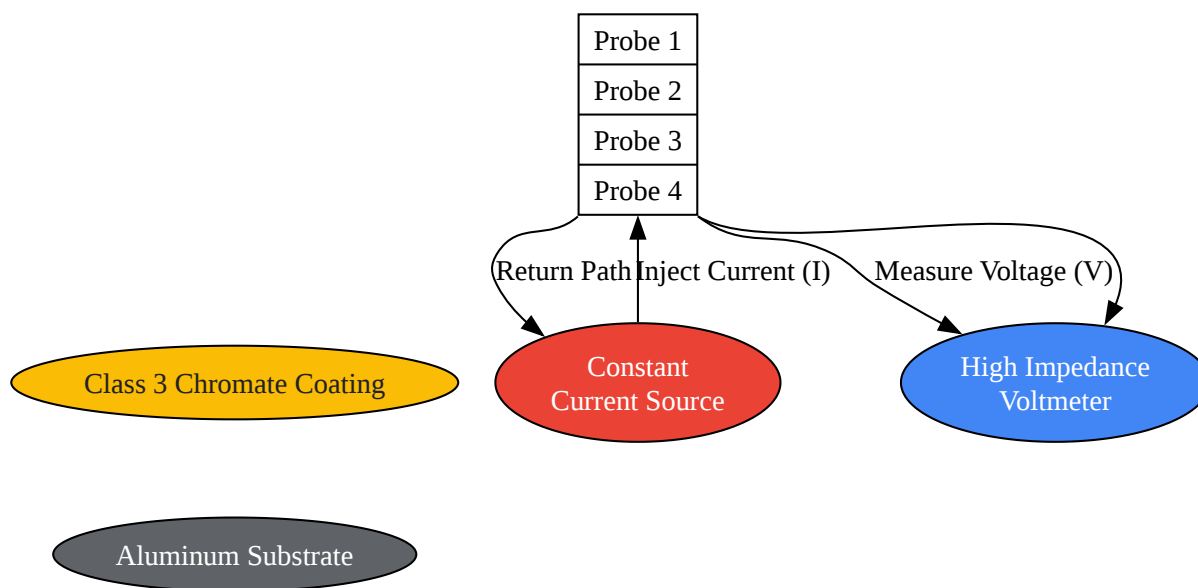
### 2. Procedure:

- Select a representative area on the coated panel.
- Make a series of six parallel cuts through the coating to the substrate using the cutting tool.

- Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a grid of 25 squares.
- Gently brush the area to remove any detached flakes or ribbons of coating.
- Apply a piece of the specified pressure-sensitive tape over the grid and press it down firmly with a pencil eraser to ensure good contact.
- Within 90 seconds of application, remove the tape by pulling it off rapidly at an angle as close to 180 degrees as possible.
- Inspect the grid area using the illuminated magnifier.
- Classify the adhesion according to the ASTM D3359 scale (5B to 0B), where 5B represents no peeling or removal, and 0B represents removal greater than 65%. For aerospace applications, a 5B or 4B rating is typically required.

## **Protocol for Electrical Resistance Measurement (Four-Point Probe Method)**

This protocol is for determining the electrical resistance of Class 3 coatings.



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### 1. Materials and Equipment:

- Coated aluminum panel (Class 3).
- Four-point probe measurement system.
- Constant current source.
- High-impedance voltmeter.

### 2. Procedure:

- Place the coated panel on the insulating stage of the probe station.
- Gently lower the four-point probe head so that all four collinear, equally spaced probes make firm contact with the coating surface.
- Apply a known, constant DC current (I) through the two outer probes. The current level should be chosen to provide a measurable voltage without causing heating of the film.

- Measure the voltage drop (V) across the two inner probes using the high-impedance voltmeter.
- Calculate the sheet resistance (Rs) using the formula:
  - $R_s = (\pi / \ln(2)) * (V / I) \approx 4.532 * (V / I)$
- The result is given in ohms per square ( $\Omega/\text{sq}$ ).
- To meet MIL-DTL-5541 Class 3 requirements, the resistance must be less than 5,000 microhms per square inch. This may require conversion from  $\Omega/\text{sq}$  depending on the probe geometry.

## Trivalent Chromium Alternatives

Due to the health and environmental risks associated with hexavalent chromium, significant research has focused on developing Type II coatings based on trivalent chromium.<sup>[10]</sup> These systems often incorporate other elements, such as zirconium or titanium, to enhance performance.<sup>[19][20]</sup>

A common trivalent chromium process (TCP) solution may contain:

- A trivalent chromium salt (e.g., chromium sulfate).
- A fluoro-complex acid or salt (e.g., potassium fluorozirconate).
- pH adjusters.<sup>[19][20]</sup>

While Type II coatings can meet the minimum corrosion resistance requirements of MIL-DTL-5541, they generally lack the robust self-healing properties of Type I coatings.<sup>[7]</sup> Consequently, for the most critical aerospace and military applications where failure is not an option, Type I coatings are often still specified.<sup>[7][9]</sup>

## Conclusion

**Aluminum chromate** conversion coatings are a foundational technology for ensuring the durability and reliability of aluminum components in aerospace and military applications. Their ability to inhibit corrosion, promote paint adhesion, and, when required, maintain electrical

conductivity makes them indispensable. While the industry is moving towards more environmentally friendly trivalent chromium alternatives, the exceptional performance and self-healing characteristics of traditional hexavalent chromium coatings ensure their continued, albeit highly regulated, use in mission-critical systems. A thorough understanding of the application protocols and performance metrics outlined in specifications like MIL-DTL-5541 is essential for researchers and professionals working with these vital surface treatments.

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